molecular formula C4H5NOS B023344 5-Hydroxymethylthiazole CAS No. 38585-74-9

5-Hydroxymethylthiazole

Cat. No.: B023344
CAS No.: 38585-74-9
M. Wt: 115.16 g/mol
InChI Key: WKBQQWDVVHGWDB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Hydroxymethylthiazole involves using 2-chloro-5-chloromethylthiazole as a starting material. The synthesis proceeds through hydrolysis and reduction reactions under the combined action of metal and acid in the same reactor . Another method involves reacting a compound of formula (A) with a carboxylic acid salt, followed by hydrolysis and dechlorination .

Industrial Production Methods: The one-pot method mentioned above is particularly suitable for industrial production due to its simplicity, convenience, safety, and low cost. This method can meet the requirements for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxymethylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Hydroxymethylthiazole involves its interaction with specific molecular targets and pathways. For example, in the synthesis of HIV protease inhibitors, it acts as a building block that interacts with the active site of the protease enzyme, inhibiting its activity and preventing the replication of the virus . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison: 5-Hydroxymethylthiazole is unique due to its specific structure and reactivity. Compared to 5-Hydroxymethyl-2-furancarbaldehyde, it has a thiazole ring instead of a furan ring, which imparts different chemical properties and reactivity. Similarly, 4-(5)-Hydroxymethylimidazole has an imidazole ring, leading to different biological activities and applications.

Properties

IUPAC Name

1,3-thiazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c6-2-4-1-5-3-7-4/h1,3,6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBQQWDVVHGWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376817
Record name 5-Hydroxymethylthiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38585-74-9
Record name 5-Thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38585-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolylmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxymethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-thiazolylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Thiazolemethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-THIAZOLYLMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73J5JZ943W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-Hydroxymethylthiazole in pharmaceutical chemistry?

A1: this compound is a crucial building block in the synthesis of pharmaceuticals, particularly notable for its role as a key intermediate in producing the second generation anti-AIDS drug Ritonavir. [, ]

Q2: Can you describe a common synthetic route for this compound production?

A2: Several synthetic pathways have been explored for this compound. One common approach starts with 2-chloro-5-chloromethylthiazole. This compound undergoes a series of reactions, including esterification with sodium acetate, reductive dechlorination using zinc and glacial acetic acid, and finally, hydrolysis with sodium hydroxide to yield this compound. []

Q3: Are there any alternative methods for synthesizing this compound?

A3: Yes, researchers have investigated alternative synthetic approaches. One method involves a 'one-pot' synthesis, simplifying the reaction procedure. [] Another approach utilizes 1,3-dichloropropenes as a starting material, reacting it with sodium thiocyanate and proceeding through a multi-step process to obtain this compound. []

Q4: How is the structure of this compound confirmed?

A4: The structure of synthesized this compound is confirmed through various analytical techniques. These include elemental analysis, infrared spectroscopy (IR), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance spectroscopy (both proton NMR - 1H-NMR - and carbon NMR - 13C-NMR). [, , ]

Q5: Has the use of this compound expanded beyond Ritonavir synthesis?

A5: Yes, researchers have explored the utility of this compound as a scaffold in developing other pharmaceuticals. For instance, it has been used to synthesize analogs of GW501516, a potent and selective agonist of PPARβ/δ, a nuclear receptor with roles in lipid and glucose metabolism. []

Q6: What is the reported yield of this compound using different synthetic methods?

A6: The yield of this compound varies depending on the specific synthetic route and optimization. Reported yields range from 68.20% for the 'one-pot' method [] to 68.3% using 2-chloro-5-chloromethylthiazole as a precursor [] and up to 88.9% with a two-step process from the same precursor. []

Q7: Are there any studies on improving the efficiency of this compound production?

A7: Researchers have focused on enhancing the synthesis of this compound. One study investigated using bis-methoxyethoxyaluminum hydride to reduce ethyl 5-thiazolecarboxylate, achieving a 72% yield of this compound. This approach offers an alternative to conventional methods and highlights the continuous efforts to improve production efficiency. []

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